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molecular formula C16H30O B2893706 4-Decylcyclohexanone CAS No. 98789-95-8

4-Decylcyclohexanone

Cat. No. B2893706
M. Wt: 238.415
InChI Key: QJIQWIMFIXEXSZ-UHFFFAOYSA-N
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Patent
US04963557

Procedure details

A mixture of potassium carbonate (1 equivalent) and morpholine (3.3 equivalents) were cooled to -5° under an inert atmosphere and dodecanal (1 equivalent) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirring was continued for 3-6 hours. Addition to ether followed by filtration and concentration gave crude morpholine enamine. The residue was distilled to give the desired product; b.p. 103-108° /0.07 mm; yield 74%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].N1CCO[CH2:9][CH2:8]1.[CH:13](=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24].[CH3:26][CH2:27]OCC>>[CH2:17]([CH:16]1[CH2:27][CH2:26][C:13](=[O:25])[CH2:14][CH2:15]1)[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:8][CH3:9] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
gave crude morpholine enamine
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Details
Reaction Time
4.5 (± 1.5) h
Name
Type
product
Smiles
C(CCCCCCCCC)C1CCC(CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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